3-Chloro-2-iodo-1-methylpyridinium iodide
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Overview
Description
3-Chloro-2-iodo-1-methylpyridinium iodide is a chemical compound with the molecular formula C6H6ClI2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its utility in various organic synthesis reactions, particularly in the activation of hydroxy groups of alcohols and carboxylic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-iodo-1-methylpyridinium iodide typically involves the reaction of 2-chloropyridine with methyl iodide. The process is carried out in a dry reaction flask where 2-chloropyridine (1 mmol) is dissolved in hot acetone. Excess methyl iodide is then added to the reaction mixture, which is stirred at room temperature for three hours. After the reaction is complete, the solution is evaporated to yield the solid product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and controlled environments helps in maintaining consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-iodo-1-methylpyridinium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and iodo groups.
Coupling Reactions: It is used as a coupling reagent in the synthesis of peptides and other organic compounds.
Common Reagents and Conditions
Dehydrating Agents: The compound can act as a dehydrating agent for the conversion of aldoximes to nitriles and alcohols into alkyl thiocyanates.
Cross-Linking Agents: It is used to fabricate biodegradable cross-linked hyaluronic acid films and gelatin membranes for biomedical applications.
Major Products Formed
Esters, Lactones, Amides, Lactams, and Ketenes: These are synthesized from the corresponding carboxylic acids using this compound as a reagent.
Scientific Research Applications
3-Chloro-2-iodo-1-methylpyridinium iodide has a wide range of applications in scientific research:
Biology: The compound is utilized in the preparation of biodegradable materials for biomedical applications.
Medicine: It is involved in the synthesis of various pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2-iodo-1-methylpyridinium iodide involves the activation of hydroxy groups in alcohols and carboxylic acids. The compound forms a reactive intermediate that facilitates the formation of esters, amides, and other derivatives. The molecular targets include the hydroxy groups of the substrates, and the pathways involved are primarily nucleophilic substitution and coupling reactions .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-methylpyridinium iodide:
2-Iodo-1-methylpyridinium iodide: Another derivative of pyridine with similar reactivity.
Uniqueness
3-Chloro-2-iodo-1-methylpyridinium iodide is unique due to the presence of both chloro and iodo substituents, which enhance its reactivity and versatility in organic synthesis. The combination of these groups allows for a broader range of chemical transformations compared to its analogs.
Properties
Molecular Formula |
C6H6ClI2N |
---|---|
Molecular Weight |
381.38 g/mol |
IUPAC Name |
3-chloro-2-iodo-1-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C6H6ClIN.HI/c1-9-4-2-3-5(7)6(9)8;/h2-4H,1H3;1H/q+1;/p-1 |
InChI Key |
KSOIDHLKPIVZDS-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=CC(=C1I)Cl.[I-] |
Origin of Product |
United States |
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